4-Methyl-6-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
4-Methyl-6-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, also known by its systematic IUPAC name, is a complex heterocyclic compound. Its structure combines features of purines and imidazoles, making it intriguing for both medicinal and synthetic chemistry applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of appropriate precursors. For example:
Condensation Reaction: Starting from 2,4-diamino-6-methylpyrimidine, the compound can be synthesized via a condensation reaction with 4-methylbenzaldehyde and 2-methylbenzaldehyde.
Multicomponent Reactions: Multicomponent reactions involving amines, aldehydes, and isocyanates have also been explored.
Industrial Production: While not widely produced industrially, small-scale synthesis occurs in research laboratories. Scale-up for industrial production would require optimization of reaction conditions and purification methods.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution at the imidazole ring can occur.
Reduction: Reduction of the imidazole or pyrimidine moiety may yield different derivatives.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Alkyl halides or other nucleophiles.
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Major Products: The major products depend on the specific reaction conditions and substituents. Various derivatives with modified imidazole or pyrimidine rings can be obtained.
Scientific Research Applications
Medicinal Chemistry:
Anticancer Properties: Some derivatives exhibit promising anticancer activity by targeting specific cellular pathways.
Anti-inflammatory Effects: Research suggests anti-inflammatory potential.
Antimicrobial Activity: Certain analogs show antibacterial and antifungal effects.
Materials Science: The compound’s unique structure may find applications in materials science.
Organic Electronics: Derivatives could be used in organic electronic devices.
Mechanism of Action
The exact mechanism of action remains an active area of research. Potential molecular targets include enzymes involved in nucleotide metabolism and signaling pathways.
Comparison with Similar Compounds
While structurally unique, this compound shares features with other purine-based molecules, such as caffeine, theophylline, and theobromine.
Properties
Molecular Formula |
C23H23N5O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-methyl-6-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H23N5O2/c1-15-8-10-18(11-9-15)26-12-13-27-19-20(24-22(26)27)25(3)23(30)28(21(19)29)14-17-7-5-4-6-16(17)2/h4-11H,12-14H2,1-3H3 |
InChI Key |
WGRGPNXOMJIYNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5C |
Origin of Product |
United States |
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